喹啉-6-硼酸

描述

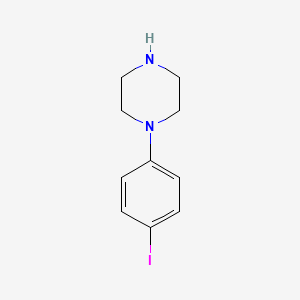

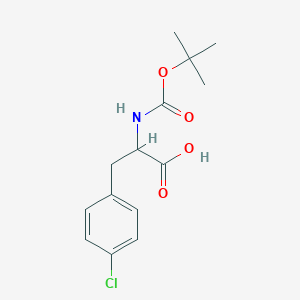

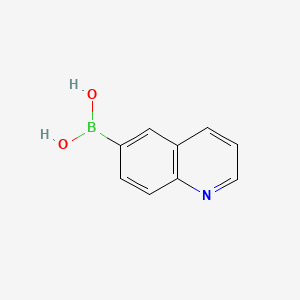

Quinoline-6-boronic acid and its derivatives are compounds that have garnered significant interest in various fields of chemistry and pharmacology. These compounds are characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring, and a boronic acid functional group attached to the sixth position of the quinoline ring. The boronic acid group is known for its ability to form reversible covalent bonds with diols, including sugars, which makes it useful in molecular recognition and catalysis .

Synthesis Analysis

The synthesis of quinoline derivatives, including those with boronic acid functionalities, has been explored through various methods. One approach involves a direct convergent two-component synthesis from alpha,beta-unsaturated ketones and o-aminophenylboronic acid derivatives, which is regiocomplementary to traditional methods and proceeds under basic conditions . Another method includes a rhodium-catalyzed cross-coupling of aryl and aliphatic quinolinyl ketones with boronic acids, which demonstrates a tolerance for a range of functional groups and provides good to excellent yields . Additionally, palladium-catalyzed C-C bond formation of tautomerizable quinolinones with various boronic acids has been reported, leading to functionalized quinolines .

Molecular Structure Analysis

The molecular structure of quinoline-6-boronic acid derivatives is crucial for their reactivity and interaction with other molecules. The boronic acid functional group is known to participate in the formation of supramolecular structures through intermolecular B-N bonds, as demonstrated by 8-quinolineboronic acid (8-QBA) which can self-assemble in solid state and in solution . The steric and electronic properties of the substituents on the quinoline and boronic acid moieties can significantly influence the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Quinoline-6-boronic acid derivatives are versatile in chemical reactions. They have been used in boronic acid-catalyzed enantioselective aza-Michael additions , chemoselective reductions to tetrahydroquinolines , and reductive alkylations . These reactions are facilitated by the unique properties of the boronic acid group, which can act as a Lewis acid and a hydrogen-bond donor. The ability to form reversible covalent bonds with diols also makes these compounds suitable for glycan recognition, which is particularly relevant in the development of anti-influenza A virus drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-6-boronic acid derivatives are influenced by the presence of the boronic acid group. This group imparts unique reactivity patterns, such as the ability to undergo reversible covalent interactions with diols and participate in catalytic processes. The electrochemical properties of quinoline derivatives have been studied using boron-doped diamond anodes, revealing insights into the mineralization pathway of quinoline and the intermediates formed during oxidation . The boronic acid group also contributes to the formation of stable supramolecular structures through intermolecular bonding .

科学研究应用

喹啉的电化学矿化

涉及硼掺杂金刚石阳极的研究证明了喹啉的电化学矿化,在氧化过程中识别了中间化合物。这项研究有助于了解喹啉在水处理过程中的降解途径,展示了硼酸衍生物在环境修复中的应用 (王等人,2016)。

抗甲型流感病毒活性

发现硼酸修饰增强了喹啉衍生物的抗甲型流感病毒活性。这些化合物阻止病毒 RNA 进入细胞核并抑制病毒神经氨酸酶的活性,为开发新的抗病毒药物提供了有希望的方向 (王等人,2017)。

硼基抑制剂的合成

一种新型的硼化喹啉合成程序已应用于开发针对同源域相互作用蛋白激酶 2 (HIPK2) 的潜在硼基抑制剂。这项研究强调了硼酸衍生物在药理学制剂合成中的效用 (Das 等人,2022)。

硼酸的检测

通过激发态分子内质子转移荧光检测硼酸,突出了硼酸衍生物在分析化学中的作用,为监测合成反应和检测含硼化合物提供了一种灵敏且选择性的方法 (Aronoff 等人,2013)。

铑催化的相互转化

一项关于铑催化的喹啉基酮与硼酸通过 C-C 键活化相互转化的研究证明了硼酸衍生物在有机合成中的应用,促进了功能化酮的形成 (Dennis 等人,2016)。

用于糖识别荧光传感器

喹啉硼酸衍生物已被用作碳水化合物的荧光探针,在结合后显示出荧光强度显着变化,这对于开发用于糖识别的荧光传感器很有用 (Yang 等人,2003)。

作用机制

Target of Action

Quinoline-6-boronic acid is a boronic acid derivative that is commonly used in Suzuki-Miyaura coupling reactions . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium . These catalysts play a crucial role in facilitating the formation of carbon-carbon bonds, which is the key step in Suzuki-Miyaura coupling .

Mode of Action

The mode of action of Quinoline-6-boronic acid involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst (e.g., palladium) forms a bond with the electrophilic organic group . Following this, the transmetalation step occurs, where the nucleophilic organic group (the boronic acid) is transferred from boron to the transition metal .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by Quinoline-6-boronic acid, is a part of a broader class of reactions known as cross-coupling reactions . These reactions are widely used in organic chemistry for the synthesis of various complex organic compounds . The downstream effects of these reactions include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of Quinoline-6-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of complex organic compounds . On a molecular and cellular level, the products of these reactions can have various effects, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of Quinoline-6-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which it is involved are typically carried out under mild conditions and are tolerant to a wide range of functional groups . The exact environmental conditions (eg, temperature, pH, presence of other chemicals) can impact the efficiency and outcome of the reaction .

安全和危害

未来方向

Given the growing interest in boronic acids in medicinal chemistry, future research could focus on extending studies with Quinoline-6-boronic acid to obtain new promising drugs . Additionally, the development of new synthesis methods, such as the one involving acoustic dispensing technology, could pave the way for the creation of unprecedented boronic acid libraries .

属性

IUPAC Name |

quinolin-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOLSBLXNMVKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400626 | |

| Record name | Quinoline-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-6-boronic acid | |

CAS RN |

376581-24-7 | |

| Record name | Quinoline-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)